molecular formula C11H13N5S B3354758 N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide CAS No. 61051-50-1

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide

Cat. No.: B3354758
CAS No.: 61051-50-1
M. Wt: 247.32 g/mol
InChI Key: LNBNLTRDQFABLX-UHFFFAOYSA-N
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Description

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide is a compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide typically involves the reaction of phthalazinone derivatives with ethyl hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-Ethyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as VEGFR-2, which plays a crucial role in angiogenesis and cancer progression. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells .

Properties

IUPAC Name

1-ethyl-3-(phthalazin-1-ylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S/c1-2-12-11(17)16-15-10-9-6-4-3-5-8(9)7-13-14-10/h3-7H,2H2,1H3,(H,14,15)(H2,12,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBNLTRDQFABLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC1=NN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423345
Record name Hydrazinecarbothioamide, N-ethyl-2-(1-phthalazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61051-50-1
Record name Hydrazinecarbothioamide, N-ethyl-2-(1-phthalazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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